1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl azide with propiolic acid in the presence of a copper catalyst to form the triazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-(3-chlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) |
InChI Key |
MKBLZHIIBOOVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=N2)C(=O)O |
Origin of Product |
United States |
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